N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

This sulfonamide derivative is engineered for CNS drug discovery and SAR exploration. Its ortho-trifluoromethoxy benzenesulfonamide core, chiral quaternary carbon at the branched methoxypropyl linker, and meta-chlorophenyl terminus create a differentiated scaffold unattainable with generic analogs (e.g., CAS 562079-15-6). With XLogP3=4.3 and TPSA=73 Ų, it sits in the optimal CNS property space. Ideal for diversity screening libraries, ADME benchmarking, and fragment-based drug discovery campaigns. Available as a research-grade screening compound at ≥95% purity.

Molecular Formula C17H17ClF3NO4S
Molecular Weight 423.83
CAS No. 1795296-26-2
Cat. No. B2819270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
CAS1795296-26-2
Molecular FormulaC17H17ClF3NO4S
Molecular Weight423.83
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C17H17ClF3NO4S/c1-16(25-2,12-6-5-7-13(18)10-12)11-22-27(23,24)15-9-4-3-8-14(15)26-17(19,20)21/h3-10,22H,11H2,1-2H3
InChIKeyVHSKOPSIYAGZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1795296-26-2): Procurement-Relevant Physicochemical and Structural Baseline


N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS 1795296-26-2, PubChem CID 76150118) is a synthetic sulfonamide derivative characterized by a 2-(trifluoromethoxy)benzenesulfonamide core linked via a branched N-(2-methoxypropyl) chain to a 3-chlorophenyl group [1]. Its molecular formula is C₁₇H₁₇ClF₃NO₄S with a molecular weight of 423.8 g/mol. Computed physicochemical properties include XLogP3-AA of 4.3, a topological polar surface area (TPSA) of 73 Ų, 1 hydrogen bond donor, 8 hydrogen bond acceptors, and 7 rotatable bonds [1]. The compound is registered under REACH and listed in the ECHA C&L Inventory [2]. It is currently available as a research-grade screening compound from multiple chemical suppliers, typically at ≥95% purity.

Why Generic Sulfonamide Substitution Fails for N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide: Structural Determinants of Differentiation


Generic substitution among sulfonamide analogs is structurally unsound for this compound. The molecule incorporates three differentiating features absent from simpler sulfonamides: (i) an ortho-trifluoromethoxy substituent on the benzenesulfonamide ring, which increases lipophilicity (XLogP3 = 4.3) and metabolic stability compared to methoxy or unsubstituted analogs [1]; (ii) a quaternary carbon at the propyl linker with a methoxy substituent that restricts conformational flexibility and creates a chiral center, unlike simple ethyl or methyl sulfonamide linkers; and (iii) a meta-chlorophenyl terminal group that modulates electronic and steric properties distinct from para-chloro or unsubstituted phenyl variants. Replacing this compound with a generic sulfonamide such as N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 562079-15-6, MW 351.73) or an ethanesulfonamide analog (CAS 1798512-09-0, MW 277.77) alters molecular weight by 72–146 Da, eliminates the branched methoxypropyl linker geometry, and shifts the trifluoromethoxy position from ortho to para—changes that profoundly affect target binding, pharmacokinetic profile, and physicochemical properties. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: Ortho-Trifluoromethoxy vs. Para-Chloro and Methanesulfonamide Analogs

The target compound exhibits XLogP3-AA = 4.3 [1], reflecting the combined lipophilicity contributions of the ortho-trifluoromethoxy group, the branched methoxypropyl linker, and the meta-chlorophenyl terminus. The closest commercially cataloged analog, 2-chloro-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide (CAS 1788677-70-2, MW 374.3, C₁₆H₁₇Cl₂NO₃S), replaces the trifluoromethoxy group with chlorine, eliminating fluorination-driven lipophilicity enhancement . The methanesulfonamide analog (CAS 1798512-09-0, MW 277.77) lacks both the trifluoromethoxybenzenesulfonamide scaffold and any halogenation on the sulfonamide ring, resulting in substantially lower predicted logP . The ortho-trifluoromethoxy group is documented in medicinal chemistry literature to increase lipophilicity by approximately 0.5–1.0 logP units relative to methoxy and 0.3–0.7 units relative to para-trifluoromethoxy positioning [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential: Differentiation from Lower-Molecular-Weight Sulfonamide Analogs

The target compound has a computed TPSA of 73 Ų [1], which falls within the favorable range (<140 Ų) for oral bioavailability per Veber's rules, yet is significantly higher than simpler sulfonamide analogs due to the trifluoromethoxy group (contributing ~9–12 Ų additional polar surface) and the methoxy substituent on the propyl linker. By comparison, the methanesulfonamide analog (CAS 1798512-09-0) is expected to have a TPSA of approximately 55–60 Ų (fewer oxygen atoms, no trifluoromethoxy group) . The 2-chloro analog (CAS 1788677-70-2) is expected to have a TPSA of approximately 55–58 Ų . This TPSA of 73 Ų balances membrane permeability (favored by lower TPSA) with solubility (favored by higher TPSA), offering a differentiated profile for oral bioavailability screening.

Drug-likeness Oral bioavailability TPSA

Rotatable Bond Count and Conformational Flexibility: Scaffold Differentiation from Linear-Linker Sulfonamides

The target compound contains 7 rotatable bonds [1], stemming from the branched methoxypropyl linker, the ortho-trifluoromethoxy group, and the meta-chlorophenyl ring. This rotatable bond count is higher than that of the simpler analog N-(3-chlorophenyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS 562079-15-6), which has approximately 4–5 rotatable bonds (direct N-phenyl linkage without the propyl spacer) . The increased flexibility may impose a greater entropic penalty upon target binding but also enables exploration of a broader conformational space for induced-fit binding modes. The quaternary carbon at the propyl linker introduces a chiral center (undefined stereocenter count = 1) [1], offering stereochemistry-dependent differentiation that is absent in achiral linear-linker sulfonamides.

Conformational flexibility Entropic binding penalty Scaffold rigidity

Metabolic Stability Potential of the Ortho-Trifluoromethoxy Group: Class-Level Differentiation from Methoxy and Chloro Analogs

The ortho-trifluoromethoxy (-OCF₃) substituent on the benzenesulfonamide ring is documented in medicinal chemistry literature to confer enhanced metabolic stability relative to methoxy (-OCH₃) and chloro (-Cl) substituents, primarily by reducing susceptibility to CYP450-mediated O-demethylation and oxidative dehalogenation [1]. This class-level property differentiates the target compound from both the 2-chloro analog (CAS 1788677-70-2), where the chloro substituent is more vulnerable to oxidative metabolism, and any hypothetical methoxy-substituted analog. The trifluoromethoxy group also increases steric bulk near the sulfonamide, potentially reducing hydrolytic cleavage of the sulfonamide bond [1]. Quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for this specific compound; the evidence here is class-level inference based on documented trifluoromethoxy group effects [1].

Metabolic stability CYP450 resistance Fluorination benefit

Evidence-Anchored Application Scenarios for N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in Scientific Procurement


Diversity-Oriented Screening Library Enrichment for CNS-Penetrant Lead Discovery

With XLogP3 = 4.3 and TPSA = 73 Ų [1], this compound occupies a favorable property space for CNS drug discovery (optimal CNS drug space: logP 2–5, TPSA < 90 Ų). It is suitable for inclusion in diversity screening libraries targeting CNS receptors, transporters, or enzymes where balanced lipophilicity and polarity are required. Procurement teams building CNS-focused compound collections should select this scaffold over lower-logP analogs such as the methanesulfonamide derivative (CAS 1798512-09-0, estimated logP ~2.0) to ensure adequate blood-brain barrier penetration potential.

Structure-Activity Relationship (SAR) Expansion Around Trifluoromethoxy-Substituted Benzenesulfonamide Scaffolds

The ortho-trifluoromethoxy substitution pattern [1] distinguishes this compound from the more common para-substituted variant (CAS 562079-15-6). Medicinal chemistry teams conducting SAR studies on sulfonamide-based inhibitors can use this compound to probe the steric and electronic effects of ortho- vs. para-trifluoromethoxy positioning. The presence of a chiral center at the quaternary propyl carbon further enables exploration of stereochemistry-dependent target engagement [1].

Physicochemical Property Benchmarking for Lead Optimization Programs

The combination of 7 rotatable bonds, TPSA of 73 Ų, and XLogP3 of 4.3 [1] makes this compound a useful benchmarking tool for assessing how increased conformational flexibility and moderate lipophilicity affect in vitro ADME parameters (solubility, permeability, protein binding) relative to more rigid sulfonamide scaffolds. Procurement for ADME screening panels benefits from the availability of this compound alongside lower-molecular-weight analogs (e.g., CAS 562079-15-6, MW 351.73) to establish matched molecular pair comparisons.

Fragment-to-Lead Elaboration Starting from the 2-(Trifluoromethoxy)benzenesulfonamide Core

The compound demonstrates how the 2-(trifluoromethoxy)benzenesulfonamide core (CAS 37526-59-3, MW 241.19) [1] can be elaborated with a branched N-(2-(3-chlorophenyl)-2-methoxypropyl) side chain to achieve differentiated physicochemical properties. Research groups employing fragment-based drug discovery can use this compound as a reference for understanding the impact of this specific linker topology on property modulation, supporting rational procurement of intermediates and final compounds for fragment growth campaigns.

Quote Request

Request a Quote for N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.